(Z)-4-oxo-4-pentoxybut-2-enoic acid
Description
(Z)-4-Oxo-4-pentoxybut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a Z-configuration double bond at the C2 position, a ketone group at C4, and a pentoxy (O-pentyl) substituent.
Properties
CAS No. |
15420-79-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
InChI Key |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-4-oxo-4-pentoxybut-2-enoic acid can be synthesized through the esterification of maleic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of monopentyl maleate involves the continuous esterification of maleic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation to obtain monopentyl maleate with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form maleic anhydride and other oxidation products.
Reduction: Reduction of monopentyl maleate can lead to the formation of succinic acid derivatives.
Substitution: The ester group in monopentyl maleate can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with monopentyl maleate under mild conditions.
Major Products:
Oxidation: Maleic anhydride, carbon dioxide, and water.
Reduction: Succinic acid derivatives.
Substitution: Various substituted maleate esters.
Scientific Research Applications
(Z)-4-oxo-4-pentoxybut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of monopentyl maleate involves its interaction with various molecular targets. In chemical reactions, the ester group can undergo hydrolysis to release maleic acid and pentanol. The maleic acid can further participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Groups and Structural Variations
The 4-oxobut-2-enoic acid scaffold allows diverse substitutions, influencing properties like solubility, stability, and bioactivity. Key analogs include:
Key Observations :
- Aromatic groups (e.g., fluorophenyl) introduce electron-withdrawing effects, altering electrophilicity at the α,β-unsaturated carbonyl .
Physicochemical Properties
Critical properties such as lipophilicity (XLogP3), hydrogen bonding capacity, and polarity vary significantly:
Key Trends :
- The pentoxy group increases lipophilicity compared to hydrophilic substituents like ethylpiperazinyl (XLogP3 = -2.6) .
- Amino groups (e.g., isopropylamino) enhance polarity, reflected in higher hydrogen bond acceptor counts .
Reactivity and Stability
- Conjugate Addition : Electron-deficient α,β-unsaturated systems undergo nucleophilic attacks. Aromatic substituents (e.g., fluorophenyl) enhance electrophilicity, accelerating reactions with amines or thiols .
- Hydrolytic Stability : Ether-linked substituents (e.g., pentoxy) confer resistance to hydrolysis compared to ester-linked analogs (e.g., methoxy variant) .
Data Tables
Table 1: Structural and Molecular Data
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